2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride
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Overview
Description
2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride is a chemical compound with the molecular formula C7H8BrN5·2HCl. It is a brominated derivative of triazolo[1,5-a]pyrimidine, which is a class of heterocyclic aromatic organic compounds. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as amidines and hydrazines, under acidic conditions.
Bromination: The triazolo[1,5-a]pyrimidine core is then brominated at the 6-position using brominating agents like N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent.
Amination: The brominated intermediate is subjected to amination to introduce the ethanamine group. This can be done using ammonia or an amine source under specific reaction conditions.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or other reduced species.
Substitution Products: A wide range of substituted derivatives based on the nucleophile used.
Scientific Research Applications
2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may be explored for its therapeutic potential in various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is being studied.
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride is unique due to its specific structural features, such as the presence of the bromine atom and the ethanamine group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
The compound 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyrimidine core , which is significant in its biological interactions. The presence of the bromine atom enhances its reactivity and potential for biological activity.
- IUPAC Name : 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride
- Molecular Formula : C6H7BrN4·2HCl
- Molecular Weight : Approximately 267.00 g/mol
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , an enzyme crucial for cell cycle regulation. By inhibiting CDK2, it may prevent the proliferation of cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Studies have demonstrated that 2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride exhibits significant cytotoxicity against various cancer cell lines. For example:
These results suggest that the compound could be developed further as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific kinases involved in various signaling pathways:
- AXL Receptor Tyrosine Kinase : Inhibition of AXL has been linked to reduced tumor growth and metastasis in preclinical models.
Study 1: In Vitro Analysis
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on CDK2 activity. The results showed that the compound effectively inhibited CDK2 with an IC50 value of approximately 50 nM, demonstrating its potential as a selective kinase inhibitor .
Study 2: In Vivo Efficacy
A subsequent study assessed the efficacy of the compound in mouse models of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation markers in treated tumors .
Properties
IUPAC Name |
2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5.2ClH/c8-5-3-10-7-11-6(1-2-9)12-13(7)4-5;;/h3-4H,1-2,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMLAQAHPMFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CCN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrCl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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